molecular formula C15H15N5O3 B3133852 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide CAS No. 400074-21-7

2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide

Cat. No. B3133852
CAS RN: 400074-21-7
M. Wt: 313.31 g/mol
InChI Key: HLBYDJONNCUYHJ-VCHYOVAHSA-N
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Description

2-[(Methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide, also known as MDP-2-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of malonamide and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide is not fully understood, but it is believed to work by binding to and inhibiting the activity of certain enzymes and proteins. This can lead to a range of biochemical and physiological effects, depending on the specific targets of the compound.
Biochemical and Physiological Effects:
2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to inhibit the activity of certain kinases, which can lead to changes in cellular signaling pathways and gene expression. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted and precise manipulation of cellular processes. However, one limitation is that its effects can be highly dependent on the specific experimental system and conditions used, which can make it difficult to generalize findings across different studies.

Future Directions

There are several potential future directions for research on 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide. One area of interest is in the development of new compounds based on the structure of 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide, which may exhibit improved specificity or potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide and to better understand its potential applications in various areas of scientific research.

Scientific Research Applications

2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide has been used in a variety of scientific research applications, including as a tool for studying the function of various enzymes and proteins. It has been shown to be particularly useful in the study of kinases, which are important signaling molecules involved in a range of cellular processes.

properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-dipyridin-3-ylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-23-18-10-13(14(21)19-11-4-2-6-16-8-11)15(22)20-12-5-3-7-17-9-12/h2-10,13H,1H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBYDJONNCUYHJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CN=CC=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CN=CC=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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